1-Isopropyl-2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridinium tetrafluoroborate
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Overview
Description
1-Isopropyl-2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridinium tetrafluoroborate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridinium tetrafluoroborate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids to facilitate the formation of the cyclopenta[b]pyridinium core.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce reduced derivatives of the original compound.
Scientific Research Applications
1-Isopropyl-2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridinium tetrafluoroborate has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may have potential as a biological probe or in the study of enzyme mechanisms.
Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry: Its unique properties may find applications in materials science, such as in the design of advanced polymers or electronic materials.
Mechanism of Action
The mechanism by which 1-Isopropyl-2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridinium tetrafluoroborate exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridinium tetrafluoroborate: This compound lacks the isopropyl group, leading to different chemical properties.
1-Methyl-2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridinium tetrafluoroborate: The presence of a methyl group instead of an isopropyl group results in variations in reactivity and stability.
Uniqueness: 1-Isopropyl-2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridinium tetrafluoroborate is unique due to its specific structural features, which influence its chemical behavior and potential applications. The isopropyl group, in particular, contributes to its distinct reactivity compared to similar compounds.
Properties
IUPAC Name |
2,4-diphenyl-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N.BF4/c1-17(2)24-22-15-9-14-20(22)21(18-10-5-3-6-11-18)16-23(24)19-12-7-4-8-13-19;2-1(3,4)5/h3-8,10-13,16-17H,9,14-15H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOZZTSIKQCSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)[N+]1=C(C=C(C2=C1CCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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